Cas no 1805278-35-6 (Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate)

Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate
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- インチ: 1S/C11H13F2NO3/c1-3-17-9(15)6-7-10(11(12)13)8(16-2)4-5-14-7/h4-5,11H,3,6H2,1-2H3
- InChIKey: DUGPZJLQLDXFRM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=CN=C1CC(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 251
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076096-1g |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805278-35-6 | 97% | 1g |
$1,564.50 | 2022-04-01 | |
Alichem | A029076096-500mg |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805278-35-6 | 97% | 500mg |
$847.60 | 2022-04-01 | |
Alichem | A029076096-250mg |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate |
1805278-35-6 | 97% | 250mg |
$494.40 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetateに関する追加情報
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate (CAS No. 1805278-35-6): An Overview of a Promising Compound in Modern Pharmaceutical Research
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate (CAS No. 1805278-35-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate.
Chemical Structure and Properties
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate is a member of the pyridine family, featuring a difluoromethyl group and a methoxy substituent on the pyridine ring. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The difluoromethyl group is known for its ability to modulate biological activity and improve metabolic stability, while the methoxy group can enhance lipophilicity and influence receptor binding affinity.
The molecular formula of Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate is C11H12F2N2O3, with a molecular weight of approximately 250.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and esterification steps. The detailed synthetic route involves the reaction of 3-(difluoromethyl)-4-methoxypyridine with ethyl bromoacetate in the presence of a suitable base.
Synthesis and Production
The synthesis of Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate has been extensively studied in recent years, with several methods being reported in the literature. One common approach involves the reaction of 3-(difluoromethyl)-4-methoxypyridine with ethyl bromoacetate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures and under an inert atmosphere to ensure high yields and purity.
In addition to traditional synthetic methods, modern techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and yield of the reaction. These advanced techniques not only reduce reaction times but also minimize side reactions, leading to higher purity products. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, has also been investigated to make the synthesis process more sustainable.
Biological Activity and Applications
Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate has shown promising biological activity in various preclinical studies. One of its key applications lies in its potential as a lead compound for the development of new drugs targeting specific receptors or enzymes. For instance, recent research has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are implicated in various diseases such as cancer and inflammatory disorders.
In addition to its kinase inhibitory properties, Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate has also been studied for its ability to modulate ion channels and receptors involved in neurological disorders. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Recent Research Findings
The latest research on Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate has provided valuable insights into its mechanism of action and potential therapeutic applications. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition against a specific isoform of protein kinase C (PKC), which is overexpressed in certain types of cancer cells. This selective inhibition could potentially lead to more effective and targeted cancer therapies with fewer side effects.
Another study conducted by researchers at a leading pharmaceutical company explored the neuroprotective effects of Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate. The results showed that this compound can significantly reduce neuronal cell death induced by oxidative stress, suggesting its potential use as a neuroprotective agent in treating neurodegenerative diseases.
Conclusion
In conclusion, Ethyl 3-(difluoromethyl)-4-methoxypyridine-2-acetate (CAS No. 1805278-35-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, combined with its ability to modulate key biological targets, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its properties and mechanisms, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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